molecular formula C17H20N6O5 B14739932 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea CAS No. 5439-24-7

1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea

Cat. No.: B14739932
CAS No.: 5439-24-7
M. Wt: 388.4 g/mol
InChI Key: QPTFNPBKBYNQCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea typically involves the reaction of carbamoyl chlorides with substituted phenols . This reaction can be carried out in a one-pot procedure, which is both economical and efficient . The reaction conditions often include the use of solvents like toluene and catalysts such as indium triflate . The process can be summarized as follows:

  • Formation of carbamoyl chloride in situ.
  • Reaction with substituted phenols to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through filtration and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The aromatic hydroxyl groups can be oxidized to form quinones.

    Reduction: The urea derivatives can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea involves its interaction with various molecular targets:

Properties

CAS No.

5439-24-7

Molecular Formula

C17H20N6O5

Molecular Weight

388.4 g/mol

IUPAC Name

1,3-bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea

InChI

InChI=1S/C17H20N6O5/c18-15(26)20-13(9-5-1-3-7-11(9)24)22-17(28)23-14(21-16(19)27)10-6-2-4-8-12(10)25/h1-8,13-14,24-25H,(H3,18,20,26)(H3,19,21,27)(H2,22,23,28)

InChI Key

QPTFNPBKBYNQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(NC(=O)N)NC(=O)NC(C2=CC=CC=C2O)NC(=O)N)O

Origin of Product

United States

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